molecular formula C14H13ClO B14624678 4'-Chloro-3-methoxy-5-methyl-1,1'-biphenyl CAS No. 54794-99-9

4'-Chloro-3-methoxy-5-methyl-1,1'-biphenyl

Cat. No.: B14624678
CAS No.: 54794-99-9
M. Wt: 232.70 g/mol
InChI Key: UIJJYZMOPKUBDF-UHFFFAOYSA-N
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Description

4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 4’ position, a methoxy group at the 3 position, and a methyl group at the 5 position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted biphenyl.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 4’-Chloro-3-methoxy-5-methylbenzaldehyde or 4’-Chloro-3-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 3-methoxy-5-methyl-1,1’-biphenyl.

    Substitution: Formation of 4’-Amino-3-methoxy-5-methyl-1,1’-biphenyl or 4’-Thio-3-methoxy-5-methyl-1,1’-biphenyl.

Scientific Research Applications

4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl can be compared with other similar compounds, such as:

The uniqueness of 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

54794-99-9

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methoxy-5-methylbenzene

InChI

InChI=1S/C14H13ClO/c1-10-7-12(9-14(8-10)16-2)11-3-5-13(15)6-4-11/h3-9H,1-2H3

InChI Key

UIJJYZMOPKUBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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